molecular formula C21H24N4O2 B1663735 ACHP CAS No. 406208-42-2

ACHP

Cat. No.: B1663735
CAS No.: 406208-42-2
M. Wt: 364.4 g/mol
InChI Key: DWQVGCQPWXKRKO-JZJYNLBNSA-N
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Biochemical Analysis

Biochemical Properties

ACHP is an inhibitor of IKKβ and IKKα, with IC50 values of 8.5 and 250 nM respectively . It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 . It inhibits the DNA binding activity of NF-κB, a protein complex that controls transcription of DNA .

Cellular Effects

This compound has been shown to block the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis . It prevents TNF-α-induced activation of NF-κB in U266 cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to IKKβ and IKKα, inhibiting their activity . This inhibition prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . With IκBα not being phosphorylated, NF-κB is not released to enter the nucleus and initiate gene transcription .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit IKKβ and IKKα over time, suggesting that it has a stable effect .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prevent skin inflammation induced by phorbol 12-myristate 13-acetate (PMA) or imiquimod when administered topically at a dose of 5 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of IKKβ and IKKα, it likely interacts with enzymes and cofactors involved in the NF-κB signaling pathway .

Subcellular Localization

Given its role as an inhibitor of IKKβ and IKKα, it is likely that it localizes to the cytoplasm where these kinases are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACHP Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

ACHP Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

ACHP Hydrochloride is widely used in scientific research due to its potent inhibitory effects on IKK-β. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACHP Hydrochloride

This compound Hydrochloride stands out due to its high selectivity and potency towards IKK-β, with an IC50 value of 8.5 nM. This makes it a valuable tool in research, providing precise inhibition of the NF-κB pathway without significant off-target effects .

Properties

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFBWXIOCLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025613
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844858-31-6
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of ACHP?

A1: this compound is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]

Q2: How does this compound's inhibition of IKK affect downstream signaling pathways?

A2: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]

Q3: What are the consequences of NF-κB inhibition by this compound in various cell types?

A3: Inhibition of NF-κB by this compound has been shown to:

  • Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
  • Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
  • Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
  • Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
  • Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]

Q4: Does this compound affect any other signaling pathways besides NF-κB?

A4: Yes, research suggests that this compound can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]

Q5: Does this compound differentiate between the IKK isoforms, IKKα and IKKβ?

A5: While this compound inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []

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